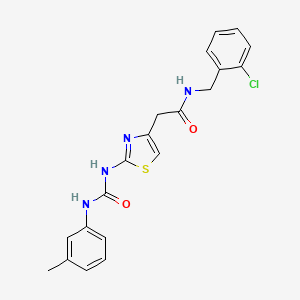
N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as CTAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAT is a small molecule that belongs to the family of thiazole compounds, which have been shown to possess various biological activities.
Aplicaciones Científicas De Investigación
Biological and Pharmacological Activities
Urease Inhibition : Acetamide derivatives, including those related to the compound , have shown significant activity as urease inhibitors. This is important for potential therapeutic applications targeting diseases where urease plays a role (Gull et al., 2016).
Anticonvulsant Evaluation : Some derivatives of benzothiazole acetamide have been found to have notable anticonvulsant activity. This suggests potential applications in the treatment of seizure disorders (Nath et al., 2021).
Anticancer Activity : Derivatives of the compound have shown potential as anticancer agents. Studies have indicated effectiveness against various cancer cell lines, highlighting their potential in cancer therapy (Evren et al., 2019).
Antibacterial Agents : Novel derivatives of this compound have been synthesized and tested for antibacterial activity, showing effectiveness against a range of microorganisms. This suggests potential applications in treating bacterial infections (Bhoi et al., 2015).
Analgesic Activity : Some acetamide derivatives have shown potential analgesic activities, indicating their use in pain management (Kaplancıklı et al., 2012).
Photovoltaic Efficiency Modeling : Certain benzothiazolinone acetamide analogs have been studied for their potential application in dye-sensitized solar cells, indicating a use in renewable energy technology (Mary et al., 2020).
α-Glucosidase Inhibitory Activity : Some derivatives have shown α-glucosidase inhibitory activity, which could be useful in the treatment of diseases like diabetes (Koppireddi et al., 2014).
Antimicrobial Activity : Thiazole derivatives, including those related to the compound , have demonstrated significant antimicrobial activities, suggesting potential use in treating microbial infections (Saravanan et al., 2010).
Optoelectronic Properties : Thiazole-based polythiophenes have been synthesized and their optoelectronic properties investigated, indicating potential applications in electronic and photonic devices (Camurlu & Guven, 2015).
Synthesis and Structural Characterization : The compound and its derivatives have been synthesized and characterized, providing valuable insights into their structural properties, which is crucial for understanding their biological activities (Saravanan et al., 2016).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-5-4-7-15(9-13)23-19(27)25-20-24-16(12-28-20)10-18(26)22-11-14-6-2-3-8-17(14)21/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSARHKCVHLAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

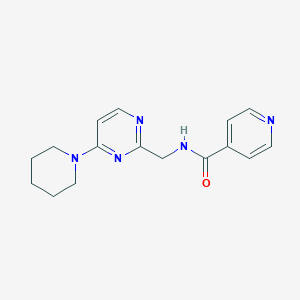
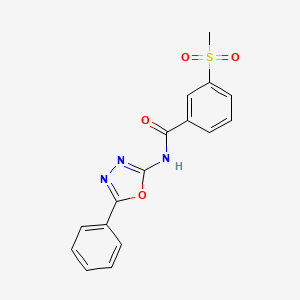
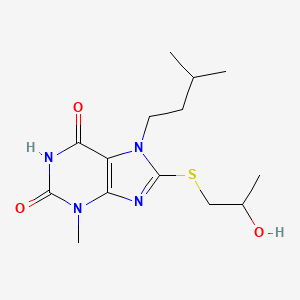
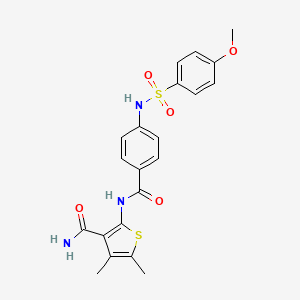
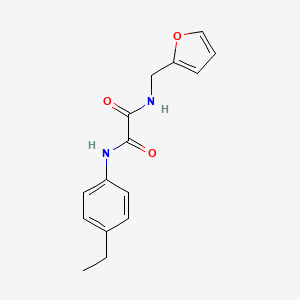

![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2628777.png)
![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)
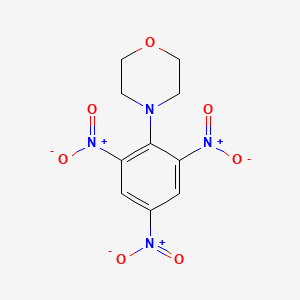
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)
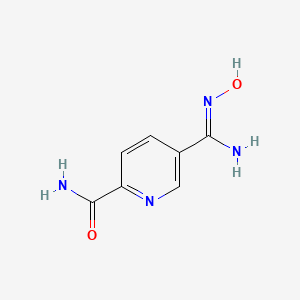
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)